2,3-Lutidine

Basicity pKa Isomer Comparison

2,3-Lutidine (2,3-dimethylpyridine) is an irreplaceable intermediate for lansoprazole and omeprazole APIs; its substitution pattern is required for core pyridine moiety construction. Distinct from 2,6-lutidine, its pKa (6.57) enables tunable pH control, while its specific methyl arrangement directs unique trinuclear Zn(II) acetate complexes unattainable with other isomers. For pharma manufacturers and coordination chemists, this is a process-critical starting material where isomer substitution is not feasible. Procure validated ≥98% purity grade to ensure synthetic reproducibility.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 27175-64-0
Cat. No. B7804276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Lutidine
CAS27175-64-0
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C
InChIInChI=1S/C7H9N/c1-6-4-3-5-8-7(6)2/h3-5H,1-2H3
InChIKeyHPYNZHMRTTWQTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Lutidine (CAS 583-61-9) Specifications and Properties for Procurement Evaluation


2,3-Lutidine (2,3-dimethylpyridine, CAS 583-61-9) is a member of the lutidine family, which consists of six constitutional isomers of dimethyl-substituted pyridine [1]. It is a clear, colorless to slightly yellow liquid with a characteristic odor, miscible with water and most organic solvents, and has a molecular weight of 107.15 g/mol . Unlike the more widely known 2,6-lutidine, which is valued for its steric hindrance at the nitrogen atom, 2,3-lutidine possesses a unique substitution pattern that offers distinct advantages in specific synthetic and coordination chemistry applications [2].

Why 2,3-Lutidine (CAS 583-61-9) Cannot Be Replaced by Other Lutidine Isomers in Critical Applications


Substituting 2,3-lutidine with another lutidine isomer, such as 2,6- or 3,5-lutidine, is not possible for specific applications due to fundamental differences in their physicochemical properties and reactivity. While all lutidines are dimethylpyridines, the position of the methyl groups dictates their behavior as a base, ligand, or intermediate [1]. For instance, 2,3-lutidine's pKa of 6.57 positions it as a base of intermediate strength compared to the more basic 2,4-lutidine (pKa 6.99) and the less basic 3,5-lutidine (pKa 6.15), directly impacting its performance in pH-sensitive reactions . Furthermore, the specific spatial arrangement of its methyl groups leads to unique coordination chemistry with metal ions, resulting in complex architectures not achievable with other isomers, which is critical for applications in catalysis and materials science [2][3].

Quantitative Differentiation Evidence for 2,3-Lutidine (CAS 583-61-9) Against Key Comparators


Comparative Basicity (pKa) of Lutidine Isomers

The basicity of 2,3-lutidine, measured by the pKa of its conjugate acid, is 6.57 at 25°C [1]. This places it at a specific intermediate point in the basicity scale of lutidine isomers, being less basic than 2,4-lutidine (pKa 6.99) but more basic than 3,5-lutidine (pKa 6.15) and 2,6-lutidine (pKa 6.60) [2]. This precise basicity difference of 0.42 pKa units from 2,4-lutidine and 0.42 from 3,5-lutidine is significant for reactions requiring a specific level of acid scavenging or proton transfer.

Basicity pKa Isomer Comparison

Comparative Water Solubility for Reaction Medium Selection

2,3-Lutidine demonstrates significantly higher water solubility compared to other commercially relevant lutidine isomers. At 20-26°C, its solubility in water is 95 g/L [1]. This is nearly three times greater than that of 3,5-lutidine, which has a solubility of 33 g/L [2], and far exceeds the solubility of 2,4-lutidine, which is 15 g per 100 g of water at 20°C . This substantial difference in aqueous solubility directly influences its utility in biphasic reactions, aqueous workups, and formulations.

Solubility Water Miscibility Aqueous Synthesis

Differential Coordination Behavior Leading to Unique Zinc(II) Complex Nuclearity

The specific isomeric form of lutidine dictates the resulting metal complex's nuclearity and structure. A study on the reactions of Zn(OAc)₂·2H₂O with various lutidine isomers demonstrated that 2,3-lutidine led to the formation of discrete trinuclear complexes [1][2]. This is in direct contrast to the reaction with 3,5-lutidine, which resulted in a different complex nuclearity, highlighting how the substitution pattern of 2,3-lutidine guides the aggregation and coordination modes of zinc(II) acetate complexes .

Coordination Chemistry Zinc Complexes Ligand Design

Role as a Critical Pharmaceutical Intermediate for Lansoprazole and Omeprazole

2,3-Lutidine is a specifically cited raw material and intermediate in the synthesis of the active pharmaceutical ingredients (APIs) lansoprazole and omeprazole, which are widely prescribed proton pump inhibitors [1]. While other lutidines may find use as general reagents or bases, the unique substitution pattern of 2,3-lutidine provides the foundational pyridine ring structure with the precise functionalization required for these multi-step synthetic routes to these specific high-volume pharmaceuticals [2]. This established, patent-verified role is not replicated by other lutidine isomers.

Pharmaceutical Intermediate Proton Pump Inhibitors API Synthesis

Distinct Boiling Point for Separation and Purification

The boiling point of 2,3-lutidine is 161-163°C [1]. This is notably higher than that of 2,6-lutidine (144°C) and significantly lower than that of 3,5-lutidine (169-170°C) [2]. The difference of approximately 17°C from 2,6-lutidine and 8°C from 3,5-lutidine provides a clear physical property distinction that is critical for purification by distillation and for anticipating its behavior as a solvent or volatile component in reaction mixtures.

Boiling Point Distillation Physical Property

Optimal Research and Industrial Application Scenarios for 2,3-Lutidine (CAS 583-61-9)


Pharmaceutical Synthesis of Proton Pump Inhibitors (PPIs)

2,3-Lutidine is an essential intermediate in the established synthetic routes for the blockbuster drugs lansoprazole and omeprazole [1]. Its specific substitution pattern is required to build the core pyridine moiety of these APIs. For pharmaceutical and fine chemical manufacturers engaged in the production of these PPIs, 2,3-lutidine is an irreplaceable starting material, and procurement is directly tied to production capacity and process validation [2].

Design of Trinuclear Zinc(II) Coordination Complexes

For researchers in coordination chemistry and materials science, 2,3-lutidine is a unique ligand for constructing specific metal-organic architectures. Studies have shown that it directs the formation of discrete trinuclear zinc(II) acetate complexes, an outcome not replicated by other lutidine isomers under identical conditions [3][4]. This makes it a valuable tool for synthesizing molecular precursors for zinc oxide (ZnO) materials or for studying metal-ligand aggregation phenomena.

Organic Synthesis Requiring a Water-Miscible, Moderate Base

In synthetic organic chemistry, 2,3-lutidine offers a distinct profile as an acid scavenger or base. Its high water solubility (95 g/L) simplifies aqueous workups and makes it suitable for biphasic systems [5]. Furthermore, its pKa of 6.57 positions it as a base of intermediate strength, less aggressive than 2,4-lutidine but more effective than 3,5-lutidine, providing chemists with a tunable option for pH control in sensitive reactions where stronger or weaker bases could lead to decomposition or poor yields .

Transition Metal Catalysis and Ligand Design

2,3-Lutidine serves as a ligand in transition metal catalysis and is a building block for more complex pincer ligands [6]. Its specific electronic and steric properties, distinct from 2,6-lutidine, influence the coordination environment of metal centers like Au(III), Pd(II), and Pt(II) [7]. This can lead to differences in catalytic activity and selectivity, making it a strategic choice for developing new catalytic systems in both academic and industrial research settings.

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